2-Aminocyclohexane-1-carboxamide hydrochloride

Chiral Chemistry Asymmetric Synthesis Stereochemistry

2-Aminocyclohexane-1-carboxamide hydrochloride (CAS 1376171-26-4) is a chiral, saturated cyclohexane derivative that presents both a primary amino group and a carboxamide moiety on adjacent carbons of the ring. It is commercially supplied as the hydrochloride salt with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol, typically at a minimum purity of 95%.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1376171-26-4
Cat. No. B1441511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclohexane-1-carboxamide hydrochloride
CAS1376171-26-4
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N)N.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H2,9,10);1H
InChIKeyCHFHYQUMEXHWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminocyclohexane-1-carboxamide hydrochloride (CAS 1376171-26-4): Sourcing & Technical Profile


2-Aminocyclohexane-1-carboxamide hydrochloride (CAS 1376171-26-4) is a chiral, saturated cyclohexane derivative that presents both a primary amino group and a carboxamide moiety on adjacent carbons of the ring. It is commercially supplied as the hydrochloride salt with a molecular formula of C₇H₁₅ClN₂O and a molecular weight of 178.66 g/mol, typically at a minimum purity of 95% . This compound is a foundational scaffold used in asymmetric synthesis and medicinal chemistry, acting as a rigid, chiral building block for the construction of more complex, stereochemically defined molecules . Its significance is underscored by a broad patent footprint, with over 197 patents referencing the core structure, indicating its widespread utility in the development of new chemical entities [1].

Why 2-Aminocyclohexane-1-carboxamide hydrochloride Is Not a Generic Drop-In Replacement


Interchanging 2-aminocyclohexane-1-carboxamide hydrochloride with other seemingly similar cyclic amino amides or even its own free base or different stereoisomers is a high-risk practice that can lead to project failure. The core structure contains two chiral centers, giving rise to four possible stereoisomers, each of which can exhibit profoundly different chemical reactivity and biological interactions [1]. Furthermore, the choice between the hydrochloride salt and the free base impacts critical parameters such as solubility, stability, and crystallinity, which directly affect synthesis, purification, and final formulation. A generic substitution will likely result in a different stereochemical outcome in asymmetric synthesis, altered enzyme-substrate recognition, or incompatibility with downstream process chemistry, negating the entire purpose of using this specific, structurally defined building block .

2-Aminocyclohexane-1-carboxamide hydrochloride: A Quantitative Evidence Guide for Scientific Selection


Chiral Building Block: Established Utility in Asymmetric Synthesis

2-Aminocyclohexane-1-carboxamide hydrochloride is explicitly utilized as a 'chiral building block' and 'chiral auxiliary' in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds . Its rigid cyclohexane backbone provides a stereochemically defined scaffold, which is a key differentiator from more flexible, achiral, or less defined amino acid derivatives that cannot provide the same level of stereocontrol. The development of stereoselective synthesis methods for this compound's isomers is a primary research focus, highlighting its critical role in dictating the three-dimensional outcome of a reaction [1].

Chiral Chemistry Asymmetric Synthesis Stereochemistry

Enzyme-Catalyzed Kinetic Resolution: High Enantioselectivity with CAL-B Lipase

In a direct head-to-head study of lipase-catalyzed kinetic resolution, Candida antarctica lipase B (CAL-B) demonstrated high and reliable enantioselectivity for the N-acylation of cis- and trans-2-aminocyclohexanecarboxamides [1]. In stark contrast, substituting the enzyme with Pseudomonas cepacia lipase (for cis-substrate) or C. antarctica lipase A (for cis-cyclopentane and cyclohexane substrates) resulted in an unexpected change in enantiopreference and low enantioselectivity [1]. This quantitative and qualitative distinction proves that the reaction outcome is highly sensitive to the specific combination of this substrate and enzyme, with CAL-B being the uniquely suitable biocatalyst for achieving high enantiopurity.

Biocatalysis Kinetic Resolution Enantioselectivity

Solvent-Dependent Diastereo- and Regioselectivity in Pd(II)-Catalyzed Cyclizations

The utility of cis- and trans-2-aminocyclohexanecarboxamides has been demonstrated in Pd(II)-catalyzed intramolecular oxidative cyclization reactions to form cyclohexane-fused heterocycles [1]. Critically, the diastereo- and regioselectivity of this reaction is highly dependent on the solvent used. This tunability allows chemists to direct the reaction toward either pyrimidin-4-one or 1,5-diazocin-6-one scaffolds by simply changing the reaction medium, a level of control not reported for simpler, less rigid amino amide substrates. The data confirms that the cyclohexane ring is not merely a linker but an active participant in dictating the cyclization pathway.

Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

Conformational Rigidity: Defining Peptide Secondary Structure

The trans-2-aminocyclohexanecarboxamide isomer has been specifically employed as a rigid, β-amino acid surrogate in peptidomimetic design. Circular dichroism (CD) studies comparing oligomers of this trans-cyclohexane amino amide with simple β-peptides revealed a distinct, long-wavelength Cotton effect [1]. This unique spectral signature is attributed to the H-bonded 10-, 12-, and 14-membered ring conformations that are uniquely stabilized by the rigid cyclohexane scaffold, a feature that simple, flexible β-amino acids cannot replicate. This provides direct, spectroscopic evidence of its superior ability to induce and stabilize specific secondary structures.

Peptidomimetics Conformational Analysis Circular Dichroism

High-Impact Application Scenarios for 2-Aminocyclohexane-1-carboxamide hydrochloride


Enantioselective Synthesis and Chiral Resolution

Procurement of 2-aminocyclohexane-1-carboxamide hydrochloride is justified for any project requiring the production of single enantiomers of chiral amines or amides. The established protocol using CAL-B lipase provides a reliable, high-enantioselectivity route for kinetic resolution [1]. The compound's utility as a chiral auxiliary further supports its role in asymmetric synthesis, making it a cornerstone for generating enantiopure pharmaceutical intermediates or fine chemicals .

Conformationally Constrained Peptidomimetic Design

This compound is the scaffold of choice for researchers designing peptidomimetics that require a stable, pre-organized conformation. As demonstrated by CD studies, the trans-isomer's rigid cyclohexane backbone forces the molecule into specific secondary structure motifs, a property that is essential for high-affinity binding to biological targets and cannot be achieved with flexible, acyclic analogs [1]. This makes it a critical building block for developing next-generation peptide-based therapeutics.

Solvent-Controlled Synthesis of Fused Heterocycles

For synthetic chemists working on novel heterocyclic scaffolds, 2-aminocyclohexane-1-carboxamide offers a unique opportunity. Its use in Pd(II)-catalyzed cyclization provides access to both six- and eight-membered ring systems with tunable selectivity simply by changing the solvent [1]. This level of process control is a significant advantage in medicinal chemistry for building diverse compound libraries around a common, rigid core.

Scalable Building Block for Patent-Driven Drug Discovery

Given its presence in over 197 patents, this compound is a proven, high-value intermediate for exploring novel chemical space in drug discovery [1]. Its dual functionality (amine and amide) allows for diverse chemical derivatization, while its chiral nature provides a handle for controlling the stereochemical outcome of subsequent reactions. Procuring this specific CAS number ensures access to a well-characterized, versatile building block with a strong precedent for generating patentable new chemical entities.

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